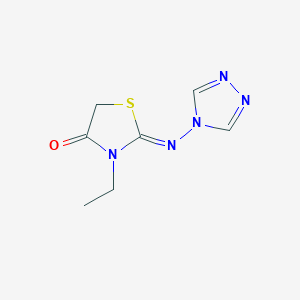

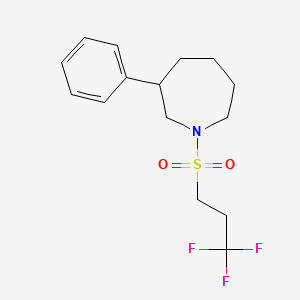

![molecular formula C15H20BN3O2S B2863027 5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole CAS No. 2246610-95-5](/img/structure/B2863027.png)

5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a tetramethyl-1,3,2-dioxaborolan-2-yl group and a phenylmethylsulfanyl group .

科学的研究の応用

Synthesis and Anticancer Activity

One study highlights the synthesis of etodolac-thioether derivatives, showcasing potent methionine aminopeptidase (type II) inhibitors with significant anticancer activity against various cancer cell lines. This research underlines the potential of triazole derivatives in developing new therapeutic agents for cancer treatment (Çoruh et al., 2018).

Antimicrobial and Antifungal Activity

Another avenue of research involves the synthesis of novel 1,2,4-triazole derivatives with demonstrated antimicrobial and antifungal properties. These compounds have been shown to inhibit the growth of various microorganisms, indicating their potential as leads for new antimicrobial and antifungal agents (Bektaş et al., 2007).

Development of Fluorescent Molecular Probes

The creation of new fluorescent solvatochromic dyes based on the 1,2,4-triazole framework has been explored for their application in biological imaging and as molecular probes. Such compounds exhibit strong solvent-dependent fluorescence, useful for studying various biological events and processes (Diwu et al., 1997).

Antioxidative Activity

Research on S-substituted derivatives of 1,2,4-triazole-5-thiones has demonstrated excellent antioxidant activity, indicating the utility of triazole derivatives in developing antioxidants with potential therapeutic applications (Tumosienė et al., 2014).

Inhibition of HIV-1 Replication

A study on the synthesis of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole derivatives showed potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some compounds displaying significant activity against HIV-1 replication in cell culture. This research presents triazole derivatives as promising candidates for HIV-1 therapy development (Wu et al., 2007).

作用機序

Mode of Action

The tetramethyl-1,3,2-dioxaborolan-2-yl group is known to be involved in borylation reactions . It can form pinacol benzyl boronate when it interacts with a palladium catalyst . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

The compound could potentially be involved in borylation reactions, which are part of various biochemical pathways . .

Result of Action

Given its potential involvement in borylation reactions, it might influence the formation of certain boron-containing compounds . .

Safety and Hazards

将来の方向性

The compound “5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole” could potentially be used in various chemical reactions due to the presence of the reactive tetramethyl-1,3,2-dioxaborolan-2-yl group . Its use in the synthesis of other complex organic molecules could be a potential area of future research.

特性

IUPAC Name |

5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BN3O2S/c1-14(2)15(3,4)21-16(20-14)12-7-5-11(6-8-12)9-22-13-17-10-18-19-13/h5-8,10H,9H2,1-4H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEUWUFYBILCPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

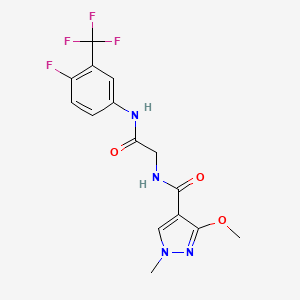

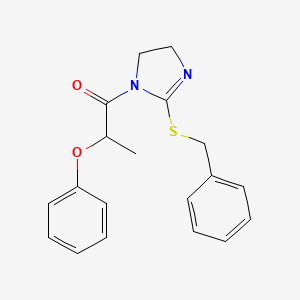

![1-ethyl-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2862944.png)

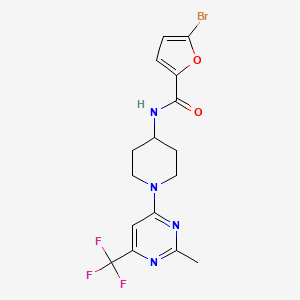

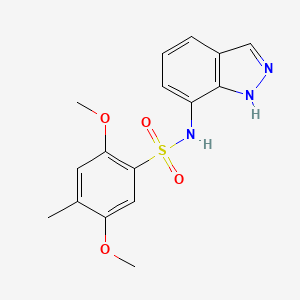

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride](/img/structure/B2862951.png)

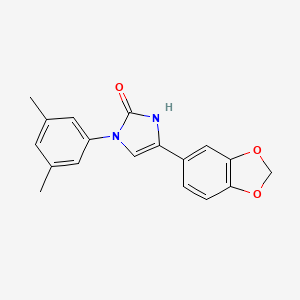

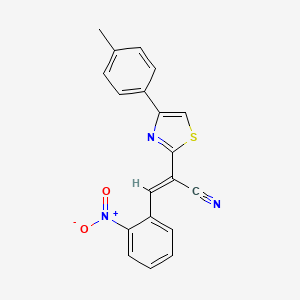

![1-methyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862955.png)

![2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol](/img/structure/B2862962.png)

![(Dimethylcarbamoyl)(phenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2862964.png)